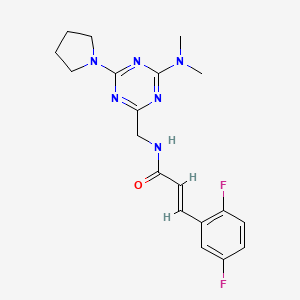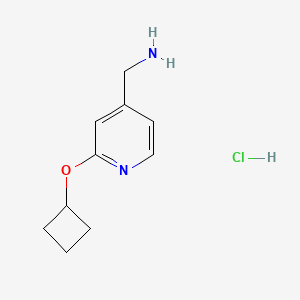
(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride, commonly known as CBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPM is a derivative of pyridine and is synthesized through a specific method.
Aplicaciones Científicas De Investigación
Catalytic Applications and Organic Synthesis
Compounds structurally related to (2-Cyclobutyloxypyridin-4-yl)methanamine hydrochloride, such as diiron(III) complexes with tridentate 3N ligands, have been studied for their catalytic applications, particularly in the hydroxylation of alkanes. These complexes demonstrate efficient catalysis with good selectivity and turnover numbers, suggesting potential utility in organic synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).
Photocytotoxic Properties for Therapeutic Applications
Iron(III) catecholates, incorporating ligands similar to (2-Cyclobutyloxypyridin-4-yl)methanamine, show significant photocytotoxicity under red light, indicating potential for therapeutic applications, particularly in targeted cancer therapy. These complexes exhibit the ability to generate reactive oxygen species, suggesting a mechanism for inducing apoptosis in cancer cells (Basu et al., 2014).
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, a compound structurally related to (2-Cyclobutyloxypyridin-4-yl)methanamine hydrochloride, have been synthesized and screened for anticonvulsant activity. These compounds showed promising results in seizure protection models, highlighting their potential as leads for developing new anticonvulsant medications (Pandey & Srivastava, 2011).
Molecular Imaging and Photocatalysis
Complexes incorporating (2-Cyclobutyloxypyridin-4-yl)methanamine-like ligands have been explored for their applications in molecular imaging and as photocatalysts in various chemical reactions. These applications leverage the unique electronic and photophysical properties of these complexes, suggesting their utility in both biological imaging and as facilitators of light-driven chemical transformations (Draksharapu et al., 2012).
Propiedades
IUPAC Name |
(2-cyclobutyloxypyridin-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9;/h4-6,9H,1-3,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATQHVMRKAFSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

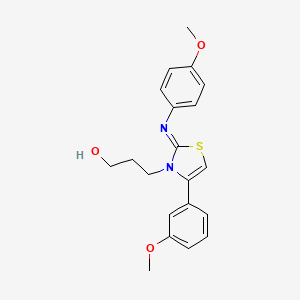
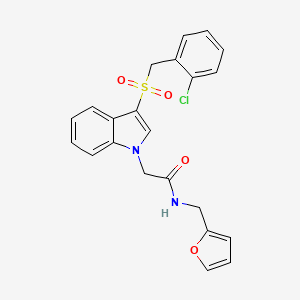

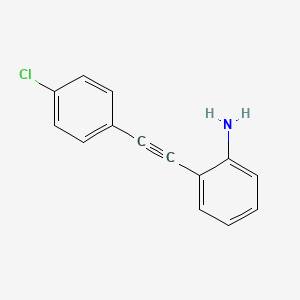
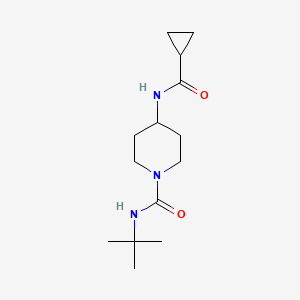
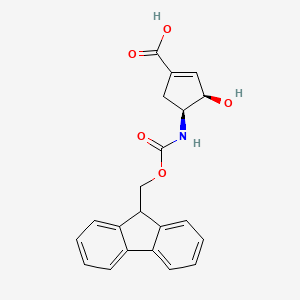

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)
![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2710951.png)
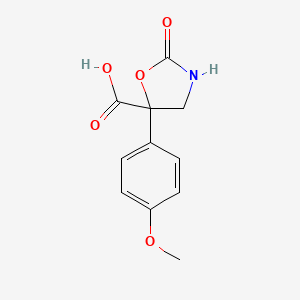


![Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2710960.png)
